molecular formula C60H33AlN6O15S3 B12769176 aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate CAS No. 75431-69-5

aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate

Cat. No.: B12769176
CAS No.: 75431-69-5
M. Wt: 1201.1 g/mol
InChI Key: YQDDVIKRGHXRCN-UHFFFAOYSA-K
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Description

Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate: is a complex organic compound with a molecular formula of C60H33AlN6O15S3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate typically involves the reaction of quinacridone derivatives with aluminum salts under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and acetone. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and reaction time .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinacridone derivatives, while reduction may produce dihydroquinolino compounds .

Mechanism of Action

The mechanism of action of aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate is unique due to its specific structural configuration and the presence of both aluminum and sulfonate groups. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Properties

CAS No.

75431-69-5

Molecular Formula

C60H33AlN6O15S3

Molecular Weight

1201.1 g/mol

IUPAC Name

aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate

InChI

InChI=1S/3C20H12N2O5S.Al/c3*23-19-11-3-1-2-4-15(11)21-17-9-14-18(8-13(17)19)22-16-6-5-10(28(25,26)27)7-12(16)20(14)24;/h3*1-9H,(H,21,23)(H,22,24)(H,25,26,27);/q;;;+3/p-3

InChI Key

YQDDVIKRGHXRCN-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].[Al+3]

Origin of Product

United States

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